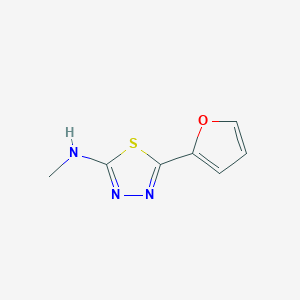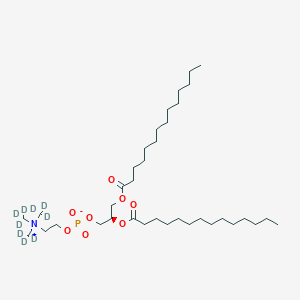
1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 is a synthetic phospholipid used in various scientific research applications. This compound is a deuterated form of 1,2-dimyristoyl-sn-glycero-3-phosphocholine, which means it contains deuterium atoms instead of hydrogen atoms. This modification is often used in studies involving nuclear magnetic resonance (NMR) spectroscopy to provide clearer and more detailed results.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 involves several steps. The starting materials typically include glycerol, myristic acid, and deuterated trimethylamine. The synthesis process involves the following steps:
Esterification: Glycerol is esterified with myristic acid to form 1,2-dimyristoyl-sn-glycerol.
Phosphorylation: The esterified product is then phosphorylated using a suitable phosphorylating agent to form 1,2-dimyristoyl-sn-glycero-3-phosphate.
Quaternization: The final step involves the quaternization of the phosphate group with deuterated trimethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphocholine derivatives.
Reduction: Reduction reactions can convert the compound into different phospholipid forms.
Substitution: The compound can undergo substitution reactions where the trimethyl group is replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various phosphocholine derivatives, which are used in different research applications.
科学的研究の応用
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 has several scientific research applications:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of phospholipids.
Biology: Employed in studies of cell membranes and lipid bilayers.
Medicine: Investigated for its potential in drug delivery systems and neurotherapy.
Industry: Used in the formulation of liposomes and other lipid-based delivery systems.
作用機序
The mechanism of action of 1,2-dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 involves its incorporation into lipid bilayers and cell membranes. The deuterated trimethyl group enhances its stability and interaction with other molecules. This compound can modulate membrane fluidity and permeability, making it useful in drug delivery and neurotherapy applications.
類似化合物との比較
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form of the compound.
1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine: A similar phospholipid with an ethanolamine head group.
1,2-Dimyristoyl-sn-glycero-3-phosphoserine: Another phospholipid with a serine head group.
Uniqueness
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-N,N,N-trimethyl-d9 is unique due to its deuterated trimethyl group, which provides enhanced stability and clearer NMR spectroscopy results. This makes it particularly valuable in research applications where detailed structural information is required.
特性
分子式 |
C36H72NO8P |
|---|---|
分子量 |
687.0 g/mol |
IUPAC名 |
[(2R)-2,3-di(tetradecanoyloxy)propyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i3D3,4D3,5D3 |
InChIキー |
CITHEXJVPOWHKC-LNEGZTHBSA-N |
異性体SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


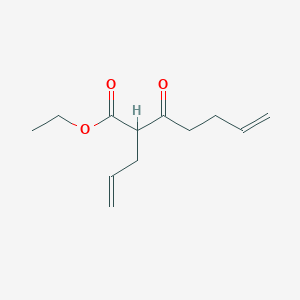
![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
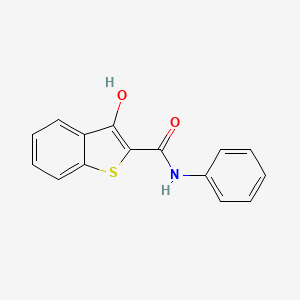
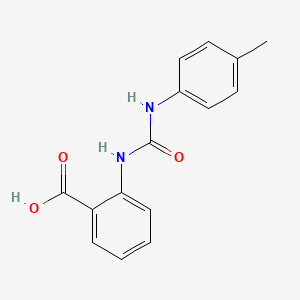
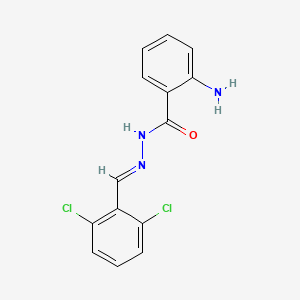
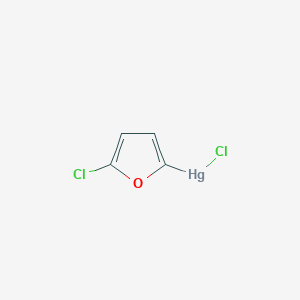

![11-(4-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942458.png)
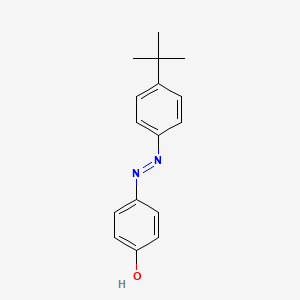

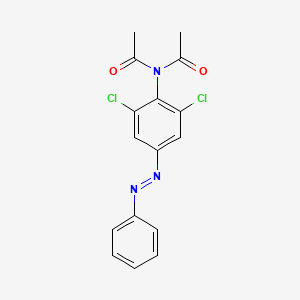
![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)
